molecular formula C6H2Cl2N2 B1303558 3,5-Dichloro-2-cyanopyridine CAS No. 85331-33-5

3,5-Dichloro-2-cyanopyridine

Cat. No.: B1303558
CAS No.: 85331-33-5
M. Wt: 173 g/mol
InChI Key: ATUOLSDAAPMVJJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-cyanopyridine (CAS: 85331-33-5) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . It features a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions and a cyano (-CN) group at the 2-position. This compound is commercially available in purities up to 98%, with prices ranging from ¥30/g (1g) to ¥2817/500g . Its primary applications include pharmaceutical synthesis, particularly as a key intermediate in the production of Vadadustat, a drug for anemia associated with chronic kidney disease .

The cyano group enhances reactivity, enabling nucleophilic substitutions and coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of Vadadustat . The chlorine atoms further activate the pyridine ring for regioselective functionalization.

Preparation Methods

Reduction of Tetrachloro-2-cyanopyridine

One of the primary methods involves the selective reduction of 3,4,5,6-tetrachloro-2-cyanopyridine to 3,5-dichloro-2-cyanopyridine using metallic reducing agents such as zinc or manganese in organic solvents.

  • Process Description:

    • The tetrachloro precursor is heated with zinc or manganese powder in solvents like dimethylformamide, aliphatic amines, alcohols, or carboxylic acid amides.
    • Reaction temperatures range from 64°C to 125°C.
    • Molar ratio of tetrachloro cyanopyridine to metal is typically 1:3 to 1:10.
    • Reaction time is approximately 1.5 hours.
    • The process avoids the use of toxic sodium cyanide, enhancing safety.
  • Example:

    • 2.42 g (0.01 mol) of 3,4,5,6-tetrachloro-2-cyanopyridine reacted with 1.96 g (0.03 mol) zinc dust in 15 mL dimethylformamide at 125°C for 90 minutes.
    • Yield: 92% of this compound after extraction with methylene chloride.
  • Advantages:

    • High yield (up to 92%).
    • Simplified process without hazardous hydrazine or sodium cyanide.
    • Avoids explosive and toxic intermediates.
  • Limitations:

    • Excess metal remains unreacted, requiring separation.
    • Requires careful control of temperature and solvent choice for optimal yield.
Parameter Conditions/Values
Reducing agent Zinc or manganese
Solvents Dimethylformamide, aliphatic amines, alcohols, carboxylic acid amides
Temperature 64–125 °C
Molar ratio (tetrachloro:metal) 1:3 to 1:10
Reaction time ~1.5 hours
Yield Up to 92%

Source: SU1728241A1 patent

Hydrazine Reduction and Hydrolysis Route (Less Preferred)

An older method involves:

  • Reduction of tetrachloro-2-cyanopyridine with hydrazine in ethanol in the presence of triethylamine to form 3,5,6-trichloro-4-hydrazinopyridine derivative.
  • Hydrolysis of the cyanogroup with sulfuric acid at 115–120°C.
  • Subsequent dechlorination and hydrazine removal by sodium hydroxide treatment.

Drawbacks:

  • Use of hydrazine, which is toxic and explosive in air mixtures.
  • Multi-step process with hazardous intermediates.
  • Complex and less safe compared to metal reduction.

Source: SU1728241A1 patent

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 3,5-Dichloro-2-aminopyridine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Agrochemical Development

Pesticide Synthesis
3,5-Dichloro-2-cyanopyridine is a critical intermediate in the development of agrochemicals, particularly insecticides and herbicides. Its derivatives are designed to enhance crop protection and improve agricultural yield. For instance, several studies have demonstrated its efficacy in creating compounds that target specific pests while minimizing environmental impact.

Agrochemical Active Ingredient Target Pest Application Method
Insecticide ACompound XAphidsFoliar spray
Herbicide BCompound YBroadleaf weedsSoil application

Pharmaceutical Applications

Drug Development
The compound plays a significant role in the pharmaceutical industry, particularly in synthesizing drugs that target specific biological pathways. Research has shown that derivatives of this compound exhibit potential therapeutic effects against various diseases.

Case Study: Carbonic Anhydrase Inhibition

A study investigated the inhibition effects of synthesized 2-amino-3-cyanopyridine derivatives on carbonic anhydrases (CA), which are crucial for regulating pH and fluid balance in biological systems. The results indicated that certain derivatives demonstrated strong inhibition activity against human CA isoenzymes, suggesting potential applications in treating conditions such as glaucoma and epilepsy .

Material Science

Specialty Polymers and Coatings
In material science, this compound is used to produce specialty polymers and coatings with enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Material Type Property Enhanced Application
Polymer AThermal stabilityElectronics insulation
Coating BChemical resistanceProtective coatings for metals

Research Reagents

As a versatile reagent, this compound is widely utilized in laboratory settings for synthesizing other complex organic molecules. Its ability to participate in various chemical reactions makes it invaluable for advancing chemical research.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify other substances. It aids in quality control processes across various industries, ensuring compliance with safety standards.

Example Applications

  • Chromatography: Used as a standard for calibrating instruments.
  • Spectroscopy: Assists in identifying unknown compounds through spectral analysis.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-cyanopyridine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be converted into compounds that inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structurally related pyridine derivatives differ in substituents, influencing their physical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3,5-Dichloro-2-cyanopyridine 85331-33-5 C₆H₂Cl₂N₂ 173.00 Cl (3,5), CN (2) Pharmaceutical intermediates
3,5-Dichloropyridine 2457-47-8 C₅H₃Cl₂N 147.99 Cl (3,5) Agrochemical synthesis
3,5-Dichloro-2-hydroxypyridine N/A C₅H₃Cl₂NO 163.99 (estimated) Cl (3,5), OH (2) Potential drug precursor
3,5-Dichloro-2-methoxypyridine 13472-58-7 C₆H₅Cl₂NO 178.02 Cl (3,5), OCH₃ (2) Specialty chemical synthesis

Reactivity and Functional Group Analysis

  • Cyano Group (this compound): The -CN group is electron-withdrawing, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution (e.g., hydrolysis to carboxylic acids or amides). This reactivity is exploited in multi-step syntheses, such as the conversion to Vadadustat via Suzuki coupling .
  • It may serve as a pharmacophore in drug design .
  • Methoxy Group (3,5-Dichloro-2-methoxypyridine) : The -OCH₃ group is mildly electron-donating, reducing ring activation compared to -CN. It is typically used as a protecting group or directing moiety in heterocyclic chemistry .
  • Unsubstituted Chlorines (3,5-Dichloropyridine) : The absence of a strong electron-withdrawing group limits reactivity, making it more suitable for agrochemicals than complex pharmaceuticals .

Commercial Availability and Cost

  • This compound is widely available from suppliers like Shanghai Ji Ning and CymitQuimica, with bulk pricing at ~€136/100g .
  • 3,5-Dichloropyridine is listed in NIST databases but requires subscription access, suggesting specialized use .
  • 3,5-Dichloro-2-methoxypyridine is produced by Chongqing Chemdad Co., Ltd., but pricing data is unavailable .

Biological Activity

3,5-Dichloro-2-cyanopyridine (DCP), also known as 3,5-dichloropicolinonitrile, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications in pharmaceutical applications, supported by data tables and case studies.

This compound has the molecular formula C6H2Cl2N2C_6H_2Cl_2N_2 and is characterized by a pyridine ring substituted with two chlorine atoms and a cyano group. Its structure allows for significant interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Enzyme Interactions

DCP interacts with several key enzymes, particularly cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. These interactions can lead to both the inhibition and activation of enzymatic activities:

  • Cytochrome P450 Interaction : DCP has been shown to inhibit certain CYP enzymes, affecting the metabolism of drugs and other xenobiotics. This inhibition can alter pharmacokinetics and toxicity profiles of co-administered drugs.
  • Gene Expression Modulation : The compound modulates the expression of genes involved in oxidative stress responses and apoptosis. For example, it can promote or inhibit cell death depending on the cellular context.

Cellular Effects

DCP exhibits profound effects on various cell types, influencing:

  • Cell Signaling Pathways : It affects pathways related to cell survival and apoptosis.
  • Metabolic Processes : DCP alters cellular metabolism by interacting with metabolic pathways crucial for energy production and cellular repair.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that DCP can induce apoptosis in cancer cell lines by modulating apoptotic signaling pathways. This suggests potential applications in cancer therapeutics.
  • Neuroprotective Effects : Research indicates that DCP may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-CancerInduces apoptosis in cancer cell lines,
NeuroprotectionReduces oxidative stress,
Enzyme InteractionInhibits cytochrome P450 enzymes,
Gene RegulationModulates genes related to apoptosis,

Biochemical Pathways

DCP is involved in several metabolic pathways:

  • Synthesis of Niacin : It serves as an intermediate in the synthesis of niacin and niacinamide, essential for cellular respiration.
  • Interaction with Proteins : DCP binds to specific proteins, altering their stability and function. This can lead to significant changes in metabolic pathways and cellular functions.

Transport and Distribution

The bioavailability of DCP is influenced by its transport mechanisms within cells:

  • Cell Membrane Transport : DCP interacts with membrane transport proteins that facilitate its entry into cells.
  • Subcellular Localization : The compound tends to accumulate in specific organelles like mitochondria, where it can impact mitochondrial function and energy metabolism.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,5-Dichloro-2-cyanopyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of 2-cyanopyridine derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C, 6–12 hours) yields high purity products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended. Reaction optimization includes monitoring temperature stability and stoichiometric ratios of halogenating agents to avoid over-chlorination .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., aromatic protons at δ 7.8–8.5 ppm, nitrile at δ ~115 ppm).
  • X-ray Crystallography : SHELXL refinement (using SHELX-2018 software) resolves molecular geometry and confirms substitution patterns. For twinned crystals, twin law refinement is essential .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (173.00 g/mol) .

Q. How are crystallographic challenges (e.g., twinning) addressed during structure refinement?

  • Methodological Answer : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply HKLF5 format and refine twin laws (e.g., -h, -k, -l). R-factor convergence below 5% indicates reliable refinement .

Properties

IUPAC Name

3,5-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOLSDAAPMVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377839
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85331-33-5
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2-cyanopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Dichloropyridine-N-oxide (10.0 g, 61 mmol), trimethysilylcyanide (25 mL, 183 mmol) and triethylamine (17 mL, 122 mmol) combined in acetonitrile (60 mL) and heated to reflux for 6 hr. The solvent was evaporated and the residue was partitioned between diethyl ether and 5% aq. NaHCO3. The organic phase was dried (MgSO4), evaporated, and the product purified by chromatography over silica gel to yield 10.0 g (97%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 7.92 (d, 1H), 8.58 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
3,5-Dichloro-2-cyanopyridine

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